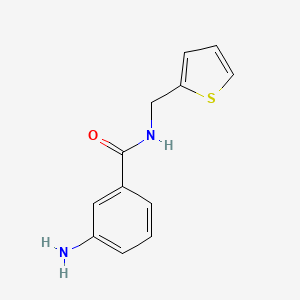
(1-Amino-3-ethylpentan-2-yl)dimethylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pentane (5-carbon) backbone, with an amino group (NH2) attached to the first carbon, an ethyl group (C2H5) attached to the third carbon, and a dimethylamine group ((CH3)2N) attached to the second carbon.Applications De Recherche Scientifique
Diagnostic Applications in Alzheimer's Disease
One study utilized a derivative, [18F]FDDNP, to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients through positron emission tomography (PET). This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease progression and treatment response (Shoghi-Jadid et al., 2002).
Impacts on Vascular Homeostasis
Research has shown that endogenously produced amino acids, specifically derivatives of dimethylamine, play a crucial role in vascular health. The study highlighted how dysfunction in the metabolism of these amino acids can lead to cardiovascular diseases. It emphasized the potential therapeutic application of manipulating these metabolic pathways to manage vascular disorders (Leiper et al., 2007).
Antitumor and Analgesic Applications
A derivative, N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, exhibited significant antitumor activity, particularly in vivo against solid tumors. This compound, along with others in its class, intercalates with DNA, which is a mechanism exploited in developing chemotherapeutic agents (Denny et al., 1987).
Another study investigated the synthesis of novel analgesics through diastereoselective nucleophilic addition to a structurally similar compound, 1-dimethylamino-2-methylpentan-3-one. This research opens pathways for developing new pain management solutions (Azzolina et al., 2004).
Chemical Synthesis and Molecular Interactions
A study on the biogenetically inspired synthesis of epidithiodiketopiperazines (ETP) and related alkaloids demonstrated the use of dimethylamine derivatives in creating complex molecular architectures. These compounds have shown a range of biological activities, including antitumor effects, highlighting their potential in drug development (Kim & Movassaghi, 2015).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are irritants and can be harmful if inhaled, ingested, or come into contact with the skin. They can also be flammable . Without specific safety data for “(1-Amino-3-ethylpentan-2-yl)dimethylamine”, it’s important to handle it with appropriate caution.
Propriétés
IUPAC Name |
3-ethyl-2-N,2-N-dimethylpentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-8(6-2)9(7-10)11(3)4/h8-9H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMHCPGLPFFCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3-ethylpentan-2-yl)dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



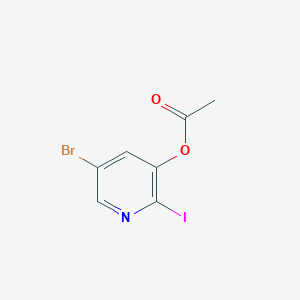
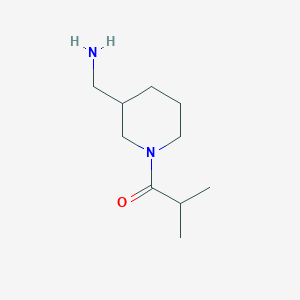
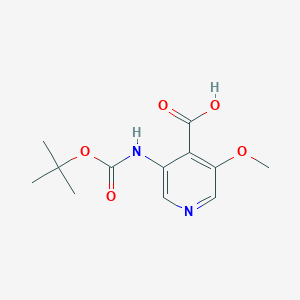



![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
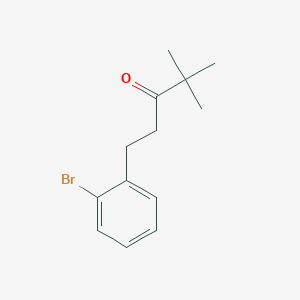
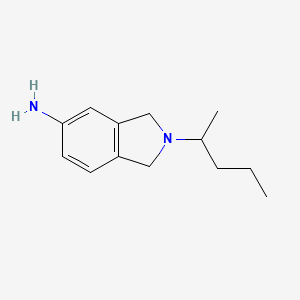
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
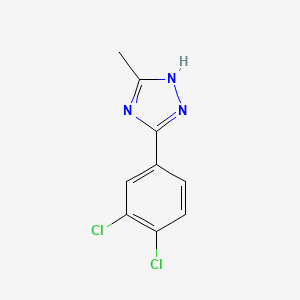
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)
